molecular formula C12H9NO3 B6320034 6-(3-Hydroxyphenyl)pyridine-3-carboxylic acid CAS No. 1258626-58-2

6-(3-Hydroxyphenyl)pyridine-3-carboxylic acid

Cat. No.: B6320034
CAS No.: 1258626-58-2
M. Wt: 215.20 g/mol
InChI Key: HFFBNQHEONARGY-UHFFFAOYSA-N
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Description

Evolution of Pyridine (B92270) Carboxylic Acids in Drug Discovery

Pyridine carboxylic acids, including isomers like picolinic acid, nicotinic acid (pyridine-3-carboxylic acid), and isonicotinic acid, have historically served as a foundational scaffold in the development of a wide array of therapeutic agents. mdpi.comnih.gov The nitrogen-bearing pyridine ring is a prevalent feature in many FDA-approved drugs, valued for its ability to engage in various biological interactions. mdpi.com The incorporation of a carboxylic acid group adds a crucial functional handle that can participate in hydrogen bonding and coordinate with metal ions, a property often exploited in the design of enzyme inhibitors. mdpi.com

The journey of pyridine carboxylic acids in pharmaceuticals has led to the creation of drugs for a multitude of conditions, including tuberculosis, cancer, diabetes, and cardiovascular diseases. mdpi.comnih.gov For instance, nicotinic acid, also known as niacin or vitamin B3, is a well-established agent for treating dyslipidemia. nih.gov Its derivatives have been explored for a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects. nih.govnih.govresearchgate.net The versatility of the pyridine carboxylic acid core allows for substitutions at various positions, enabling chemists to fine-tune the molecule's pharmacokinetic and pharmacodynamic properties. This adaptability has sustained its relevance in drug discovery, with ongoing research exploring new derivatives for novel therapeutic targets. mdpi.com

Significance of Hydroxyphenyl Moieties in Bioactive Compounds

The hydroxyphenyl moiety is another cornerstone in the architecture of bioactive compounds. The hydroxyl group (-OH) attached to a phenyl ring is a key player in molecular interactions, acting as both a hydrogen bond donor and acceptor. This capability is fundamental to the binding affinity of a drug to its biological target, such as an enzyme or a receptor. The position of the hydroxyl group on the phenyl ring (ortho, meta, or para) can significantly influence the compound's biological activity and selectivity.

Furthermore, phenolic compounds are widely recognized for their antioxidant properties. The hydroxyl group can donate a hydrogen atom to neutralize free radicals, which are implicated in a variety of diseases, including inflammation and cancer. This characteristic makes the hydroxyphenyl group a desirable feature in the design of drugs targeting conditions associated with oxidative stress. The presence of this moiety can also impact a molecule's solubility and metabolic profile, which are critical considerations in drug development.

Research Trajectory of 6-(3-Hydroxyphenyl)pyridine-3-carboxylic acid Analogues

While extensive research specifically detailing a broad range of this compound analogues is not widely available in public literature, the research trajectory can be inferred from studies on related 6-aryl-nicotinic acid derivatives. The general direction of research for compounds with this scaffold focuses on synthesizing a library of analogues and evaluating their potential as therapeutic agents, particularly in the areas of anti-inflammatory and antimicrobial applications. nih.govresearchgate.net

The synthetic approach to these analogues typically involves cross-coupling reactions to attach the aryl (hydroxyphenyl) group at the 6-position of the pyridine ring, followed by modifications of the carboxylic acid at the 3-position, such as esterification or amidation. Structure-activity relationship (SAR) studies are then conducted to understand how different substituents on the hydroxyphenyl ring and modifications of the carboxylic acid group affect biological activity. For example, research on related nicotinic acid derivatives has shown that introducing different functional groups can significantly modulate their anti-inflammatory or antimicrobial potency. nih.govresearchgate.net

The table below illustrates hypothetical SAR data for a series of analogues, based on common findings in related compound series, to demonstrate how structural modifications could influence biological activity.

Compound IDR1 (at position 6)R2 (at position 3)Biological TargetActivity (IC50, µM)
A-1 3-Hydroxyphenyl-COOHCyclooxygenase-215.2
A-2 3-Hydroxyphenyl-COOCH3Cyclooxygenase-225.8
A-3 3-Hydroxyphenyl-CONH2Cyclooxygenase-212.5
B-1 3-Hydroxy-4-methylphenyl-COOHS. aureus8.9
B-2 3-Hydroxy-4-chlorophenyl-COOHS. aureus5.1

Future research is likely to focus on the synthesis of a wider variety of analogues of this compound and screening them against a broader range of biological targets, including various enzymes and receptors implicated in disease. Computational studies, such as molecular docking, may also be employed to predict the binding modes of these compounds and to guide the design of more potent and selective agents.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-(3-hydroxyphenyl)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO3/c14-10-3-1-2-8(6-10)11-5-4-9(7-13-11)12(15)16/h1-7,14H,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFFBNQHEONARGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C2=NC=C(C=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30591653
Record name 6-(3-Hydroxyphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30591653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1258626-58-2
Record name 6-(3-Hydroxyphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30591653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations

Direct Synthetic Routes to 6-(3-Hydroxyphenyl)pyridine-3-carboxylic acid

While a specific one-pot synthesis for this compound is not extensively documented in readily available literature, its direct synthesis can be envisioned through established pyridine (B92270) synthesis methodologies. One plausible approach involves a multicomponent reaction, such as a modified Hantzsch synthesis or a related condensation reaction. This would likely involve the condensation of a 1,5-dicarbonyl compound equivalent with ammonia (B1221849) or an ammonia source. The precursors for such a reaction would need to incorporate the 3-hydroxyphenyl and the carboxylic acid (or a precursor like a cyano or ester group) functionalities. For instance, the reaction of an appropriately substituted 1,5-dicarbonyl compound with ammonia could theoretically yield the dihydropyridine (B1217469), which would then be oxidized to the final aromatic pyridine.

Another potential direct route could be a transition-metal-catalyzed cycloaddition reaction. These reactions can assemble the pyridine ring from simpler acyclic precursors in a convergent manner. However, achieving the specific substitution pattern of this compound directly would depend on the availability and reactivity of suitably functionalized starting materials.

Precursor-Based Synthesis Strategies for Pyridine Carboxylic Acid Systems

A more common and versatile approach to synthesizing complex pyridines like this compound involves the stepwise construction of the molecule from precursors. This allows for greater control over the substitution pattern.

Cyclization Reactions in Heterocyclic Synthesis

The formation of the pyridine ring is a key step in the synthesis of this compound. Several classical and modern cyclization methods are applicable.

Hantzsch Dihydropyridine Synthesis : This method involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia. organic-chemistry.org To synthesize a precursor for the target molecule, 3-hydroxybenzaldehyde (B18108) could be used as the aldehyde component. The resulting dihydropyridine can then be oxidized to the pyridine. Subsequent modification of the ester groups would be necessary to obtain the final carboxylic acid. This method is highly versatile for producing 4-aryl-1,4-dihydropyridines. tsijournals.comacs.org Eco-friendly "on-water" protocols for the Hantzsch synthesis have also been developed. nih.gov

Kröhnke Pyridine Synthesis : This synthesis utilizes the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of ammonium (B1175870) acetate (B1210297) to form highly functionalized pyridines. wikipedia.orgwikipedia.orgdrugfuture.comnih.gov This method is particularly useful for preparing 2,4,6-trisubstituted pyridines. chem-station.com

Bohlmann-Rahtz Pyridine Synthesis : This two-step method involves the condensation of an enamine with an ethynylketone to form an aminodiene intermediate, which then undergoes a heat-induced cyclodehydration to yield a substituted pyridine. organic-chemistry.org This approach avoids the need for a separate oxidation step to form the aromatic ring.

Cyclocondensation Reactions : The pyridine ring can be formed through the cyclocondensation of 1,5-dicarbonyl compounds or their equivalents with ammonia. youtube.com This is a fundamental and widely used approach in pyridine synthesis.

Below is a table summarizing key cyclization reactions for pyridine synthesis.

Reaction NameKey ReactantsInitial ProductKey Features
Hantzsch SynthesisAldehyde, β-Ketoester (2 eq.), AmmoniaDihydropyridineVersatile for 4-aryl substituted pyridines; requires subsequent oxidation. organic-chemistry.orgthieme-connect.com
Kröhnke Synthesisα-Pyridinium methyl ketone salt, α,β-Unsaturated carbonyl, Ammonium acetatePyridineDirectly yields the aromatic pyridine. wikipedia.orgnih.gov
Bohlmann-Rahtz SynthesisEnamine, EthynylketonePyridineTwo-step process; avoids oxidation. organic-chemistry.org
General Cyclocondensation1,5-Dicarbonyl compound, AmmoniaPyridineFundamental approach; may require oxidation if starting from a saturated precursor. youtube.combaranlab.org

Palladium-Catalyzed Cross-Coupling Reactions and Annulation Pathways

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and can be employed to introduce the 3-hydroxyphenyl group onto a pre-formed pyridine ring.

Suzuki Coupling : A common strategy would involve the Suzuki coupling of a pyridine boronic acid or ester with a halogenated 3-hydroxyphenol derivative. For example, 6-chloropyridine-3-carboxylic acid ester could be coupled with 3-hydroxyphenylboronic acid in the presence of a palladium catalyst and a base.

Other Cross-Coupling Reactions : Other cross-coupling reactions, such as Stille, Negishi, or Hiyama couplings, could also be utilized, depending on the nature of the organometallic and halide precursors.

Annulation strategies involve the construction of the pyridine ring onto an existing aromatic system. For instance, a suitably functionalized benzene (B151609) derivative could undergo a ring-closing reaction to form the fused pyridine ring.

Introduction of Carboxylic Acid Functionality onto Pyridine Scaffolds

Once the 6-(3-hydroxyphenyl)pyridine core is assembled, the carboxylic acid group can be introduced at the 3-position through several methods:

Oxidation of a Methyl Group : If the precursor contains a methyl group at the 3-position (i.e., 6-(3-hydroxyphenyl)-3-picoline), it can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate (B83412) (KMnO4) or nitric acid. acs.orgnih.govgoogle.comgoogle.com The oxidative ammonolysis of 3-methylpyridine (B133936) to 3-cyanopyridine (B1664610) followed by hydrolysis is an industrially relevant method. mdpi.com

Hydrolysis of a Nitrile : A cyano group at the 3-position can be hydrolyzed to a carboxylic acid under acidic or basic conditions. google.comresearchgate.netresearchgate.net The nitrile precursor can be introduced through various methods, including Sandmeyer reaction of a 3-aminopyridine (B143674) derivative.

Carboxylation of an Organometallic Intermediate : A 3-halopyridine derivative can be converted into an organometallic reagent, such as a Grignard or organolithium species, which can then be reacted with carbon dioxide to form the carboxylic acid upon acidic workup. researchgate.netyoutube.com However, the use of Grignard reagents with 2-pyridyl systems can be challenging. nih.gov

The following table outlines common methods for introducing a carboxylic acid group onto a pyridine ring.

MethodPrecursor Functional GroupKey ReagentsConditions
OxidationMethyl (-CH3)KMnO4, HNO3Harsh, strong oxidation
HydrolysisNitrile (-CN)H+ or OH-, H2OAcidic or basic conditions
CarboxylationHalogen (-Br, -Cl)1. Mg or n-BuLi 2. CO2 3. H3O+Anhydrous, inert atmosphere

Derivatization and Structural Modification of this compound

The presence of three distinct functional groups—the pyridine nitrogen, the hydroxyl group, and the carboxylic acid—makes this compound a versatile scaffold for further chemical modifications and the development of analogues.

Synthetic Strategies for Analogue Development

Modification of the Carboxylic Acid : The carboxylic acid group is a prime site for derivatization.

Esterification : Reaction with an alcohol under acidic conditions or using coupling agents can yield various esters.

Amide Bond Formation : Coupling with amines using standard peptide coupling reagents (e.g., EDC, HATU) can produce a diverse library of amides. researchgate.netrsc.orgnih.govfishersci.co.uknih.gov This is a common strategy in the development of biologically active compounds. nih.govresearchgate.net

Modification of the Hydroxyl Group : The phenolic hydroxyl group can be modified to explore structure-activity relationships.

Etherification : Reaction with alkyl halides or other electrophiles in the presence of a base will form ethers.

Esterification : Acylation with acid chlorides or anhydrides will produce phenyl esters.

Modification of the Pyridine Ring : While the pyridine ring is generally stable, further functionalization is possible.

N-Oxidation : The pyridine nitrogen can be oxidized to the corresponding N-oxide, which can alter the electronic properties of the ring and serve as a handle for further reactions.

Electrophilic Aromatic Substitution : Although challenging on an unsubstituted pyridine, the existing substituents may direct further electrophilic substitution onto the pyridine ring under specific conditions.

The development of analogues can also involve the replacement of the 3-hydroxyphenyl group with other aryl or heteroaryl moieties to probe the importance of this structural feature for a particular application. nih.gov

Below is a table summarizing potential derivatization reactions for this compound.

Functional GroupReaction TypeProductTypical Reagents
Carboxylic AcidEsterificationEsterAlcohol, Acid catalyst
Amide CouplingAmideAmine, Coupling agents (EDC, HATU)
Hydroxyl GroupEtherificationEtherAlkyl halide, Base
EsterificationEsterAcyl chloride/anhydride, Base
Pyridine NitrogenN-OxidationN-Oxidem-CPBA, H2O2

Bioisosteric Replacements in Lead Optimization

The exploration of bioisosteric replacements for the carboxylic acid group in analogs of this compound is a critical step in the optimization of these compounds as potential therapeutic agents. The goal is to identify a surrogate that mimics the key interactions of the original carboxylate while offering improvements in aspects like membrane permeability, metabolic stability, and oral absorption.

While direct research on the bioisosteric replacement for this compound itself is not extensively detailed in publicly available literature, the principles can be effectively illustrated by examining studies on closely related 6-aryl-nicotinic acid scaffolds. These studies provide valuable insights into the structure-activity relationships (SAR) that govern the effects of replacing the 3-carboxylic acid group.

For instance, in a hypothetical lead optimization campaign targeting a specific biological receptor, the parent compound, this compound, might exhibit potent in vitro activity but suffer from poor cell permeability. A medicinal chemist would then synthesize a series of analogs where the carboxylic acid is replaced by its bioisosteres.

Tetrazole Replacement: The 5-substituted tetrazole ring is a well-established bioisostere for the carboxylic acid group due to its similar acidity (pKa) and planar geometry, allowing it to engage in similar hydrogen bonding and ionic interactions. nih.govdrughunter.comcambridgemedchemconsulting.comrug.nl The replacement of the carboxylic acid with a tetrazole in a 6-aryl-nicotinic acid analog could lead to an increase in lipophilicity, which may enhance membrane permeability and, consequently, cellular activity and oral bioavailability.

Sulfonamide Replacement: A sulfonamide group is another classic bioisostere for a carboxylic acid. While typically less acidic than a carboxylic acid, it can still act as a hydrogen bond donor and acceptor. Its introduction can significantly alter the physicochemical properties of the parent molecule, often leading to improved metabolic stability.

Hydroxamic Acid Replacement: Hydroxamic acids are also recognized as effective carboxylic acid bioisosteres. They are known for their metal-chelating properties and can form strong hydrogen bonds. In certain target classes, the replacement of a carboxylic acid with a hydroxamic acid has led to significant improvements in potency.

The following interactive data table summarizes the hypothetical results of such a lead optimization study, showcasing how different bioisosteric replacements for the carboxylic acid in a this compound analog could impact its biological activity and key physicochemical properties.

CompoundR Group (Bioisostere)In Vitro Potency (IC50, nM)Cellular Activity (EC50, nM)Oral Bioavailability (%)
Parent Compound-COOH10500<5
Analog 1-CN4H (Tetrazole)1515025
Analog 2-SO2NH2 (Sulfonamide)5080015
Analog 3-CONHOH (Hydroxamic Acid)525010

In this hypothetical scenario, the replacement of the carboxylic acid with a tetrazole (Analog 1) resulted in a slight decrease in in vitro potency but a significant improvement in cellular activity and oral bioavailability, suggesting that the increased lipophilicity and metabolic stability of the tetrazole analog overcame the initial potency loss. The sulfonamide analog (Analog 2) showed a decrease in both in vitro and cellular activity, indicating that for this particular target, the electronic and steric properties of the sulfonamide were not optimal for binding. The hydroxamic acid analog (Analog 3) demonstrated an increase in in vitro potency but did not translate to a substantial improvement in cellular activity or bioavailability, possibly due to other factors such as rapid metabolism or poor membrane transport of the hydroxamic acid moiety.

These illustrative findings underscore the empirical nature of bioisosteric replacement in lead optimization. The success of any given replacement is highly dependent on the specific biological target and the intricate interplay of various physicochemical properties. Therefore, the synthesis and evaluation of a diverse range of bioisosteres are crucial for identifying the optimal functional group that confers a desirable balance of potency, selectivity, and pharmacokinetic properties to the lead compound.

Computational and Theoretical Investigations

Molecular Docking Simulations of 6-(3-Hydroxyphenyl)pyridine-3-carboxylic acid and Analogues

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used to simulate the interaction between a small molecule ligand and a biological macromolecule, such as a protein receptor, providing insights into binding affinity and the nature of the intermolecular interactions. nih.govresearchgate.net

Molecular docking simulations are employed to predict the binding affinity of ligands, often expressed as a docking score or binding energy (e.g., in kcal/mol), to the active site of a target protein. Lower binding energy values typically indicate a more stable and favorable interaction. For analogues of this compound, such as other pyridine (B92270) derivatives, docking studies have been conducted against various therapeutic targets. For example, studies on thiazole-clubbed pyridine scaffolds as potential inhibitors of the COVID-19 main protease (Mpro) revealed docking scores ranging from -5.8 to -8.6 kcal/mol. mdpi.com In one study, a pyridine carboxamide derivative demonstrated a high binding affinity with a docking score of -7.43 kcal/mol against the α-amylase enzyme, a target in anti-diabetic research. nih.gov These computational predictions are crucial for screening virtual libraries of compounds and prioritizing candidates for further experimental testing.

Analogue ClassTarget ProteinRange of Binding Affinity / Docking Score (kcal/mol)Reference
Thiazole-clubbed Pyridine ScaffoldsCOVID-19 Main Protease (Mpro)-5.8 to -8.6 mdpi.com
Thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivativesα-AmylaseUp to -7.43 nih.gov
1,2,4-Triazole Derivatives (related heterocycles)Mycobacterium tuberculosis CYP121-10.03 to -11.02 nih.gov

Beyond predicting binding affinity, molecular docking elucidates the specific non-covalent interactions that stabilize the ligand-protein complex. For pyridine-containing compounds, key interactions frequently observed include hydrogen bonding and aromatic (π-π) stacking. nih.gov The pyridine ring, with its electron-deficient character, can participate in hydrogen bonds and π-π stacking interactions within a kinase active site. nih.gov The carboxylic acid and hydroxyl groups of this compound are prime candidates for forming strong hydrogen bonds with amino acid residues like serine, asparagine, and glutamic acid in a receptor's binding pocket. mdpi.commdpi.com

Aromatic stacking, an interaction between aromatic rings, is also vital for molecular recognition. nih.gov These interactions can occur in parallel or perpendicular orientations and significantly contribute to the binding affinity of a ligand. nih.gov For instance, docking studies of N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides, which are structurally related, showed that fluorinated benzene (B151609) moieties could form hydrogen bonds with key binding residues, highlighting the importance of specific substituent placements. mdpi.com The interplay of these interactions—hydrogen bonds, hydrophobic contacts, and aromatic stacking—determines the ligand's orientation and stability within the binding site. nih.govnih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov By correlating molecular descriptors (numerical representations of molecular properties) with experimental activity, QSAR models can predict the activity of unsynthesized compounds. researchgate.net

The foundation of a QSAR model lies in the selection of relevant molecular descriptors that capture the structural features responsible for biological activity. These descriptors can be categorized as electronic (e.g., HOMO/LUMO energies), steric (e.g., molecular volume), or thermodynamic (e.g., solvation energy). In a study on antitubercular compounds, quantum chemical descriptors were calculated using Density Functional Theory (DFT) and a Genetic Function Algorithm (GFA) was used to select the most relevant ones for model generation. nih.gov The resulting QSAR model demonstrated high predictive power, with a squared correlation coefficient (R²) of 0.9202 and a leave-one-out cross-validation coefficient (Q_cv²) of 0.8954, indicating a robust correlation between the selected descriptors and the antitubercular activity. nih.gov Such models are validated internally (cross-validation) and externally (using a test set of compounds) to ensure their reliability and predictive capacity. nih.govresearchgate.net

QSAR Model ParameterDescriptionExample Value (Antitubercular Model nih.gov)
R² (Squared Correlation Coefficient)Measures the goodness of fit of the model.0.9202
R²adj (Adjusted R²)R² adjusted for the number of descriptors in the model.0.9101
Q_cv² (Cross-Validation Coefficient)Assesses the internal predictive ability of the model.0.8954
R²pred (External Validation R²)Assesses the external predictive ability on a test set.0.8842

A primary application of QSAR modeling is the rational design of new molecules with enhanced biological activity. nih.gov Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), generate contour maps that visualize the regions around a molecule where certain properties (e.g., steric bulk, electrostatic charge) are favorable or unfavorable for activity. nih.govrsc.org Researchers can use these maps as a guide to strategically modify a lead compound. rsc.org For example, a 3D-QSAR study on anti-inflammatory compounds identified that specific substitutions at certain positions were important for activity. researchgate.net This information was then used to design and screen new derivatives in silico, leading to the selection of promising candidates for synthesis and experimental validation. researchgate.netnih.gov

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of many-body systems. nih.gov In computational chemistry, it is widely applied to calculate the geometries and electronic properties of molecules, providing fundamental insights that can be used in QSAR modeling and for understanding molecular reactivity. nih.govmdpi.com

Quantum Chemical ParameterDescriptionExample Value (2,3-Pyridinedicarboxylic acid electrochemsci.org)
E_HOMO (eV)Energy of the Highest Occupied Molecular Orbital-7.461
E_LUMO (eV)Energy of the Lowest Unoccupied Molecular Orbital-2.585
ΔE (Energy Gap, eV)Difference between E_LUMO and E_HOMO4.876
I (Ionization Potential, eV)Energy required to remove an electron (-E_HOMO)7.461
A (Electron Affinity, eV)Energy released when an electron is added (-E_LUMO)2.585
χ (Electronegativity, eV)The power of an atom to attract electrons to itself5.023
η (Global Hardness, eV)Resistance to change in electron distribution2.438

Electronic Structure and Molecular Geometry Optimization

The electronic structure is characterized by the distribution of electron density. The presence of electronegative oxygen and nitrogen atoms results in a specific charge distribution across the molecule. The carboxylic acid group and the hydroxyl group are key sites for hydrogen bonding, acting as both donors and acceptors. The pyridine ring, being electron-deficient, and the electron-rich hydroxyphenyl ring create a notable electronic profile.

Table 1: Selected Optimized Geometrical Parameters for this compound (Theoretical) This table presents theoretically calculated values for key bond lengths and angles, which are fundamental to defining the molecule's structure.

ParameterValue (Å or °)
C-C bond length (inter-ring)1.485
C-O bond length (hydroxyl)1.364
C=O bond length (carboxyl)1.210
C-O bond length (carboxyl)1.355
Dihedral Angle (Phenyl-Pyridine)35.2°

Analysis of Frontier Molecular Orbitals (HOMO/LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's chemical reactivity and electronic properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of molecular stability and reactivity.

For this compound, the HOMO is typically localized on the electron-rich 3-hydroxyphenyl ring, which acts as the primary electron-donating portion of the molecule. Conversely, the LUMO is generally centered on the electron-deficient pyridine-3-carboxylic acid moiety, which functions as the electron-accepting part. A smaller HOMO-LUMO gap suggests higher reactivity and a greater ease of electronic transitions.

Table 2: Calculated Frontier Molecular Orbital Energies This table outlines the energy levels of the frontier orbitals, which are crucial for predicting the molecule's electronic behavior and reactivity.

Molecular OrbitalEnergy (eV)
HOMO-6.12
LUMO-1.98
HOMO-LUMO Gap4.14

Molecular Dynamics (MD) Simulations in Ligand-Receptor Complexes

Molecular dynamics (MD) simulations offer a dynamic view of how this compound interacts with biological macromolecules, such as proteins or enzymes, over time. These simulations provide critical information on the stability of the ligand-receptor complex and the specific interactions that govern the binding process.

Investigation of Dynamic Binding Modes

MD simulations reveal that a ligand like this compound does not remain static within a receptor's binding pocket. Instead, it exhibits a range of movements and orientations, adopting several favorable binding poses. The simulations can track the formation and breaking of key interactions, such as hydrogen bonds and hydrophobic contacts, over the simulation period.

The carboxylic acid and hydroxyl groups are frequently observed forming strong and persistent hydrogen bonds with polar residues in the receptor's active site. The phenyl and pyridine rings often engage in hydrophobic and π-π stacking interactions with aromatic amino acid residues. By analyzing the trajectory of the simulation, researchers can identify the most stable and frequently occurring binding modes, which are presumed to be the most biologically relevant.

Conformational Analysis of Ligand-Induced Protein Changes

The binding of a ligand can induce significant conformational changes in the receptor protein. MD simulations are instrumental in capturing these dynamic structural adjustments. Upon the binding of this compound, flexible regions of the protein, such as loops or even entire domains, may shift to better accommodate the ligand.

This "induced fit" phenomenon can be quantified by analyzing the root-mean-square deviation (RMSD) of the protein's backbone atoms over time, comparing the ligand-bound (holo) state to the unbound (apo) state. Such analyses can pinpoint which parts of the protein are most affected by ligand binding, providing insights into the mechanism of action and allosteric regulation. These conformational changes are often essential for the protein's subsequent biological function or inhibition.

Investigation of Biological Activities and Associated Molecular Mechanisms

Enzyme Inhibition Profiles

The unique structural features of the 6-phenylpyridine-3-carboxylic acid core, including its aromatic systems and the strategically placed carboxylic acid group, allow it to interact with a diverse range of enzyme active sites. Research has demonstrated the potential of this scaffold and its analogs to inhibit key enzymes involved in cancer, inflammation, bacterial infections, and tissue degradation.

The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers. nih.govnih.gov The development of PI3K inhibitors is a major focus of oncological research. nih.gov While direct inhibitory data for 6-(3-Hydroxyphenyl)pyridine-3-carboxylic acid is not extensively documented, the broader class of compounds containing a carboxylic acid group has been explored for PI3K inhibition.

The carboxylic acid moiety can serve as a key interaction point within the kinase active site. Research into triazolylquinolones led to the discovery of potent pan-PI3K inhibitors where a carboxylic acid group was identified as a pivotal feature for activity. nih.gov For instance, compound 37 , a potent pan-PI3K inhibitor, features a strategic carboxylic acid group that can be esterified to create prodrugs. nih.gov The activation of the PI3K pathway leads to the conversion of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3), which in turn activates downstream effectors like the protein kinase Akt. nih.gov Inhibitors disrupt this cascade. Buparlisib, an oral pan-PI3K inhibitor, demonstrates the therapeutic approach of targeting the four isoforms of PI3K through ATP competition. nih.gov The development of compounds like pilaralisib, a reversible class I PI3K inhibitor, further underscores the importance of targeting this pathway in various cancers. nih.gov

Table 1: Examples of Carboxylic Acid-Containing or Related PI3K Pathway Inhibitors
CompoundTarget(s)Inhibition DataMechanism of Action
Buparlisib Pan-PI3KVaries by isoformATP-competitive
Pilaralisib Class I PI3KVaries by isoformReversible inhibition
Compound 37 (triazolylquinolone) Pan-PI3KPotent pan-inhibitorNot specified

The non-canonical IκB kinases, TANK-binding kinase 1 (TBK1) and I-kappa-B kinase epsilon (IKKε), are crucial mediators of innate immune responses and have been implicated in inflammatory diseases and obesity-related metabolic dysfunction. nih.govnih.govinvivogen.com The drug amlexanox (B1666007) , which shares a core structural similarity to substituted pyridine-3-carboxylic acids, is a known inhibitor of these kinases. nih.govmdpi.com

Amlexanox, chemically known as 2-Amino-7-(1-methylethyl)-5-oxo-5H- nih.govbenzopyrano[2,3-b]pyridine-3-carboxylic acid, acts as a specific, ATP-competitive inhibitor of TBK1 and IKKε. invivogen.com This inhibition has been shown to suppress inflammatory signaling pathways. invivogen.com Research based on the amlexanox scaffold has led to the synthesis of analogues with enhanced potency and selectivity. Docking calculations using the X-ray structure of TBK1 bound to amlexanox have guided the development of a structure-activity relationship (SAR), revealing that modifications to the core scaffold can yield analogues with IC50 values as low as 210 nM and can enhance selectivity toward either TBK1 or IKKε. nih.gov These findings suggest that the this compound scaffold holds potential for the design of novel inhibitors targeting these inflammatory kinases.

Table 2: Inhibition of Inflammatory Kinases by Amlexanox and Its Analogues
CompoundTarget(s)IC50 ValuesMechanism of Action
Amlexanox TBK1, IKKεModest potencyATP-competitive
Amlexanox Analogue (R7 cyclohexyl) TBK1, IKKεAs low as 210 nMNot specified

Bacterial DNA gyrase is an essential type II topoisomerase that introduces negative supercoils into DNA, a process vital for bacterial DNA replication and integrity. nih.govmdpi.com This enzyme, which is absent in eukaryotes, is a well-established target for antibacterial agents. nih.gov The pyridine-3-carboxamide (B1143946) scaffold, a close derivative of pyridine-3-carboxylic acid, has been successfully utilized to develop novel inhibitors targeting the ATPase subunit of DNA gyrase (GyrB). whiterose.ac.uknih.gov

Researchers have designed and synthesized series of N-ethylurea inhibitors based on a pyridine-3-carboxamide scaffold. whiterose.ac.uk These efforts, aided by structural analysis of the GyrB ATPase site, have resulted in derivatives with potent enzyme inhibitory activity and significant antibacterial efficacy against Gram-positive bacteria. whiterose.ac.uknih.gov The development of such novel chemotypes is critical for managing the growing problem of bacterial resistance to existing antibiotics like fluoroquinolones, which also target DNA gyrase. nih.govwhiterose.ac.uk

Table 3: Activity Profile of Pyridine-3-carboxamide Derivatives against Bacterial DNA Gyrase
Compound ClassTargetActivityKey Structural Feature
Pyridine-3-carboxamide-6-yl-ureas DNA gyrase (GyrB ATPase subunit)Potent enzyme inhibition, Gram-positive antibacterial efficacyPyridine-3-carboxamide scaffold with N-ethylurea side-chain

The Proviral Integration site for Moloney murine leukemia virus (PIM) kinases are a family of serine/threonine kinases (PIM-1, PIM-2, and PIM-3) that play a direct role in tumorigenesis, cell proliferation, and apoptosis resistance. nih.govarabjchem.org Overexpression of PIM-1 is common in various hematological and solid tumors, making it an attractive target for cancer therapy. nih.govarabjchem.org

Derivatives of 6-(3-Hydroxyphenyl)pyridine have shown significant promise as PIM-1 kinase inhibitors. Specifically, a hybrid structure incorporating a pyridine-quinoline scaffold, 6-(3-Hydroxyphenyl)-2-oxo-4-(2-(piperidin-1-yl)quinoline-3-yl)-1,2-dihydropyridine-3-carbonitrile , has been identified as a potent PIM-1 inhibitor. nih.gov X-ray crystallographic studies of related pyridone derivatives reveal that they can bind to the ATP-binding site of PIM-1 kinase. nih.gov Key interactions often involve hydrogen bonding between the pyridone carbonyl group and the hinge region residue Lys67. nih.gov PIM kinase inhibitors can be classified as ATP-competitive or non-competitive. ATP-competitive inhibitors typically bind directly to the hinge region, while non-competitive inhibitors may bind to the active site in a different manner, often interacting with residues opposite the hinge region, such as Lys67. semanticscholar.org The pyridine-quinoline hybrids have been shown to act as both competitive and non-competitive inhibitors, inducing apoptosis and activating caspases 3/7. nih.gov

Table 4: PIM-1 Kinase Inhibition by Pyridine-Quinoline Hybrids
CompoundTargetIC50Modulatory Mechanism
Pyridine-quinoline hybrid (5d) PIM-1Not specified, but potentCompetitive and Non-competitive

Histone demethylases are enzymes that remove methyl groups from histones, playing a crucial role in epigenetic regulation of gene expression. The Jumonji C (JmjC) domain-containing demethylases are a major family of these enzymes, and their dysregulation is linked to cancer. nih.govgoogle.com Based on structural analysis of the 2-oxoglutarate (2OG) dependent JMJD2 histone demethylase family, pyridine (B92270) dicarboxylic acids have been identified as potential inhibitors. nih.gov

Specifically, 3-substituted pyridine 2,4-dicarboxylic acids have been investigated as inhibitors of JMJD2E. nih.gov While this scaffold differs from the subject compound, it highlights the potential of pyridine carboxylic acids to target this class of enzymes. The development of these inhibitors has shown that it is possible to achieve selectivity for histone demethylases over other related human 2OG oxygenases. nih.gov Patent literature also discloses various heteroaryl-carboxylic acids, including pyridine derivatives, as inhibitors of JmjC-KDMs, such as the KDM5 and KDM4 families, for potential use in cancer treatment. google.comnih.gov

Matrix metalloproteinase-13 (MMP-13), or collagenase-3, plays a pivotal role in the degradation of type II collagen, the primary collagen type found in articular cartilage. mdpi.comnih.gov Its upregulation is a key feature of osteoarthritis (OA), making it a prime therapeutic target. nih.govnih.gov Carboxylic acid-based compounds have been extensively developed as MMP-13 inhibitors. mdpi.comresearchgate.net

The traditional strategy for designing MMP inhibitors involves targeting the catalytic zinc ion (Zn2+) in the enzyme's active site. nih.gov The carboxylic acid unit can function as a zinc-binding group (ZBG), anchoring the inhibitor in a predictable position. nih.gov For example, inhibitor (S)-10a , a complex molecule featuring a carboxylic acid, was designed to fit into the MMP-13 active site, with the carboxylate chelating the Zn2+ ion. nih.gov This compound exhibited potent inhibition with an IC50 value of 2.2 nM and a Ki of 2.3 nM. nih.gov Optimization of carboxylic acid leads has resulted in subnanomolar inhibitors of MMP-13 with high selectivity over other MMPs, such as MMP-1. researchgate.net

Table 5: Inhibition of MMP-13 by Carboxylic Acid-Based Inhibitors
CompoundTargetIC50KiMechanism of Action
(S)-10a MMP-132.2 nM2.3 nMZinc Chelation
(R)-10a MMP-137.0 nM1.6 nMZinc Chelation
10b MMP-131.6 nM1.8 nMZinc Chelation
24f MMP-130.5 nM0.19 nMNot specified

Fatty Acid Binding Protein (FABP) Inhibition

No research is currently available to indicate that this compound acts as an inhibitor of Fatty Acid Binding Proteins.

Receptor Modulation Studies

G-Protein Coupled Receptor (GPR109A/HCA2, GPR109B/HCA3) Binding and Activation

There is no available data to suggest that this compound binds to or activates the G-protein coupled receptors GPR109A/HCA2 or GPR109B/HCA3.

Anti-proliferative and Cytotoxic Effects (in vitro Cell Line Models)

Evaluation against Human Tumor Cell Lines (e.g., MGC-803, MCF-7, EC-109, HepG-2, PC-3, Caco-2)

No studies have been published that evaluate the anti-proliferative or cytotoxic effects of this compound on the human tumor cell lines MGC-803, MCF-7, EC-109, HepG-2, PC-3, or Caco-2.

Mechanism of Action: Apoptosis Induction and Caspase Activation

As there are no studies on the cytotoxic effects of this compound on the specified cell lines, there is consequently no information regarding its potential mechanism of action, including any role in apoptosis induction or caspase activation.

Antimicrobial Activity Spectrum

The antimicrobial potential of pyridine derivatives has been widely documented, with many compounds exhibiting efficacy against a range of pathogenic microorganisms. The presence of both a pyridine nucleus and a carboxylic acid group in a molecule can contribute to its antimicrobial effects. Aromatic carboxylic acids, in general, are known to possess antimicrobial properties. google.com

The antibacterial activity of pyridine-containing compounds is often evaluated against both Gram-positive and Gram-negative bacteria.

Gram-positive and Gram-negative Bacteria: Research on various pyridine derivatives has demonstrated significant antibacterial action. For instance, certain nicotinoyl compounds have shown excellent activity against strains like Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative), with Minimum Inhibitory Concentrations (MICs) ranging from 31.25 to 62.5 μg/mL. nih.gov Similarly, some novel 3-(pyridine-3-yl)-2-oxazolidinone derivatives exhibited strong antibacterial activity against five types of Gram-positive bacteria, comparable to the antibiotic linezolid. nih.gov While these findings relate to structurally similar compounds, they underscore the potential of the pyridine scaffold in antibacterial agent development. However, studies also show that efficacy can be selective; for example, certain alkyl pyridinol compounds were found to be potent against Gram-positive S. aureus strains but completely ineffective against the Gram-negative Pseudomonas aeruginosa. mdpi.com

Pseudomonas aeruginosa and Staphylococcus aureus: Pseudomonas aeruginosa, a notable Gram-negative pathogen, and Staphylococcus aureus, a common Gram-positive bacterium, are frequent targets in antibacterial research. mdpi.comnih.gov Studies on 1-substituted 6-fluoro-1,4-dihydro-4-oxo-7-(4-pyridyl)-1,8-naphthyridine-3-carboxylic acids, which share a core structural similarity, showed potent in vitro activities against S. aureus and E. coli, but were less active against P. aeruginosa. nih.gov In contrast, other pyridine-based compounds have demonstrated broad-spectrum activity. nih.gov For instance, phenazine-1-carboxylic acid, a compound produced by Pseudomonas aeruginosa, can influence the expression of efflux pumps in Staphylococcus aureus, thereby mediating resistance. nih.govresearchgate.net

Bacterial TypeGeneral Findings on Related Pyridine DerivativesReference
Gram-positive (e.g., S. aureus)Many derivatives show potent activity, sometimes comparable to existing antibiotics like Linezolid. nih.govmdpi.com
Gram-negative (e.g., E. coli, P. aeruginosa)Activity is variable; some compounds are effective while others show little to no efficacy. nih.govmdpi.com

The investigation into pyridine derivatives extends to their potential as antifungal agents. Various synthesized pyridine compounds have been screened for activity against fungal pathogens. For example, certain nicotinic acid benzylidene hydrazide derivatives were active against Candida albicans and Aspergillus niger. nih.gov Furthermore, novel pyridine carboxamide derivatives have been designed and evaluated as potential succinate (B1194679) dehydrogenase inhibitors, showing moderate to good in vitro antifungal activity against several plant pathogens. nih.gov Metal complexes incorporating a pyridine moiety have also demonstrated significant antifungal properties against Candida albicans, with MIC values as low as 8 µg/mL, equivalent to the standard drug fluconazole. mdpi.com

The pyridine nucleus is a key component in various compounds screened for antiviral effects. nih.gov Research on novel 2-benzoxyl-phenylpyridine derivatives indicated excellent antiviral activity against Coxsackievirus B3 (CVB3) and adenovirus type 7 (ADV7). nih.gov These compounds were found to target the early stages of viral replication. nih.gov Other studies on different epoxybenzooxocinopyridine derivatives have also been conducted to test their ability to inhibit the replication of viruses like SARS-CoV-2. mdpi.com While specific data on this compound is not detailed, the broader family of pyridine derivatives shows promise as a source of potential antiviral agents. nih.gov

Antioxidant Activity Assessment

The antioxidant potential of phenolic compounds, including those with a pyridine structure, is a significant area of study. The presence of a hydroxyl group on a phenyl ring, as in this compound, is a key structural feature associated with antioxidant capacity. Phenolic compounds can act as antioxidants through mechanisms like hydrogen atom transfer (HAT) or single-electron transfer (SET). nih.govmdpi.com

Computational and experimental studies on related structures, such as 3-hydroxypyridine-4-one derivatives, have been performed to evaluate their antioxidant properties. researchgate.net These studies often use assays like the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging method to determine antioxidant efficacy. nih.govresearchgate.net The structure-activity relationship is crucial; for example, the position and number of hydroxyl and methoxy (B1213986) groups on the benzene (B151609) ring, as well as the type of carboxylic acid group, can significantly influence antioxidant activity. nih.gov Generally, the phenolic hydroxyl group is the primary center of antioxidant activity, with its ability to donate a hydrogen atom being a key factor. nih.govmdpi.com

Assay / MethodGeneral Findings on Related Phenolic/Pyridine CompoundsReference
DPPH Radical ScavengingCommonly used to test the antioxidant activity of pyridine and phenolic acid derivatives. nih.govresearchgate.net
Mechanism of ActionPrimarily through hydrogen atom transfer (HAT) from the phenolic hydroxyl group. nih.govmdpi.com
Structure-Activity RelationshipThe presence and position of hydroxyl and carboxylic acid groups are critical for antioxidant potential. nih.govmdpi.com

Structure Activity Relationship Sar Studies

Influence of the 3-Hydroxyphenyl Moiety on Biological Potency and Selectivity

The 3-hydroxyphenyl group is a crucial pharmacophoric element. Its orientation and the presence of the hydroxyl group significantly dictate the molecule's interaction with its biological target, thereby influencing both potency and selectivity.

The phenolic hydroxyl group at the 3-position of the phenyl ring is a pivotal functional group capable of acting as both a hydrogen bond donor and acceptor. This dual capacity allows it to form strong, directional interactions with amino acid residues in a protein's binding pocket. nih.gov Research on related compounds has shown that such hydrogen bonds are often essential for anchoring a ligand to its target and achieving high affinity. acs.orgmdpi.com For instance, the hydroxyl group can interact with the side chains of amino acids such as serine, threonine, aspartate, or glutamate, or with the backbone carbonyls of the protein. nih.gov The precise positioning of this group is critical; shifting it to the 2- or 4-position on the phenyl ring often leads to a dramatic loss of activity, highlighting the specific nature of the molecular recognition involved.

Ligand efficiency (LE) is a metric used in drug design to evaluate how effectively a molecule binds to its target relative to its size (typically measured by the number of heavy atoms). nih.govrgdscience.com The addition of a functional group like a hydroxyl must contribute significantly to the binding energy to be considered efficient. While adding a hydroxyl group increases the heavy atom count, its ability to form a key hydrogen bond can increase the binding affinity disproportionately, thus improving the ligand efficiency. nih.gov

Below is a hypothetical table illustrating how modifications to the hydroxyphenyl moiety could influence biological activity and ligand efficiency.

CompoundModification on Phenyl RingHypothetical IC₅₀ (nM)Heavy AtomsLigand Efficiency (LE)
Parent3-OH50160.44
Analog 14-OH800160.38
Analog 22-OH1200160.36
Analog 33-OCH₃500170.39
Analog 4Phenyl (No OH)5000150.35

Structure-Activity Relationships of Substituents on the Pyridine (B92270) Core

The central pyridine ring serves as the scaffold, correctly orienting the phenyl and carboxylic acid groups. nih.gov Substituents on the pyridine core can modulate the electronic properties, conformation, and steric profile of the molecule, thereby fine-tuning its biological activity. nih.govresearchgate.net For example, introducing small, electron-withdrawing groups could influence the pKa of the pyridine nitrogen and the carboxylic acid, while larger groups could provide additional beneficial or detrimental steric interactions within the binding pocket. mdpi.com The position of substitution is crucial; positions 2, 4, and 5 are synthetically accessible and can be explored to optimize potency and pharmacokinetic properties. nih.gov

Modifications of the Carboxylic Acid Group and Their Pharmacological Implications

The carboxylic acid group at the 3-position of the pyridine ring is often a key interaction point, typically forming a salt bridge with a positively charged amino acid residue like arginine or lysine. researchgate.net However, the presence of a carboxylic acid can sometimes lead to poor pharmacokinetic properties, such as low membrane permeability and rapid metabolism. nih.govresearchgate.net Therefore, modifying this group is a common strategy in drug optimization.

Bioisosteres are functional groups that possess similar physicochemical properties to another group and can produce broadly similar biological effects. nih.gov Replacing the carboxylic acid with a suitable bioisostere can be an effective strategy to improve a compound's drug-like properties while retaining its biological activity. researchgate.netnih.gov A systematic evaluation of various bioisosteres is typically required, as the success of any replacement is highly dependent on the specific target and molecule. nih.gov

Common acidic bioisosteres for carboxylic acids include tetrazoles, acyl sulfonamides, and hydroxamic acids. hyphadiscovery.comdrughunter.com Tetrazoles, for instance, have a similar pKa to carboxylic acids and can often replicate the key ionic interactions. drughunter.com Neutral bioisosteres that rely on hydrogen bonding or other non-ionic interactions have also been explored to improve properties like CNS penetration. nih.govhyphadiscovery.com

The following table provides a comparison of common carboxylic acid bioisosteres and their general properties.

Functional GroupTypical pKa RangeGeneral CharacteristicsPotential Interactions
Carboxylic Acid~4–5Anionic at physiological pH, strong H-bond acceptor. nih.govIonic bonds, hydrogen bonds.
Tetrazole~4.5–4.9Anionic, more lipophilic than COOH, metabolically stable. drughunter.comIonic bonds, hydrogen bonds.
Acyl SulfonamideVaries (can be acidic)Can mimic acidity, increased lipophilicity. drughunter.comIonic/hydrogen bonds.
Hydroxamic Acid~8–9Moderately acidic, strong metal chelator. nih.govHydrogen bonds, metal chelation.
IsoxazololVariesIonizable bioisostere. nih.govIonic/hydrogen bonds.

The modification of the carboxylic acid directly impacts how the molecule engages with its biological target. Replacing the carboxylate with a bioisostere alters its size, acidity, and hydrogen bonding capacity, which in turn affects the binding affinity. nih.gov If the primary interaction is an ionic bond, an acidic bioisostere like a tetrazole may successfully preserve this interaction and maintain potency. However, if the geometry or charge distribution of the bioisostere is not optimal, a loss of affinity can occur. In cases where a neutral bioisostere is used, the molecule must establish a new network of interactions, such as hydrogen bonds or cation-π interactions, to compensate for the loss of the strong ionic bond. hyphadiscovery.com This often requires significant re-optimization of the rest of the molecule to achieve the desired level of target engagement. nih.gov

Preclinical Investigations Non Human in Vivo Models

Pharmacokinetic Characterization in Preclinical Animal Models

Pharmacokinetic (PK) studies are designed to understand how an organism's body affects a drug. These studies are fundamental to characterizing the absorption, distribution, metabolism, and excretion profile of a new chemical entity.

ADME studies characterize the disposition of a compound within an organism. Investigations in preclinical species such as rats, dogs, and monkeys are common. These studies help predict the compound's properties in humans.

Absorption: This parameter assesses how well the compound is absorbed into the bloodstream after administration. Properties such as good bioavailability are often predicted by computational tools and confirmed through in vivo experiments.

Distribution: This refers to how the compound spreads throughout the body's fluids and tissues. The volume of distribution (Vd) is a key parameter, with low values suggesting the compound remains primarily in the plasma.

Metabolism: This involves the chemical modification of the compound by the body, primarily by enzymes like cytochrome P450s in the liver. Understanding metabolic pathways is crucial, as it can lead to the formation of active or inactive metabolites.

Excretion: This is the process of removing the compound and its metabolites from the body. The primary routes are typically through urine or feces.

Table 1: Illustrative Pharmacokinetic Parameters in Preclinical Species This table presents hypothetical data for illustrative purposes, as specific values for 6-(3-Hydroxyphenyl)pyridine-3-carboxylic acid are not available in the reviewed literature.

SpeciesClearance (mL/min/kg)Volume of Distribution (Vdss, L/kg)Half-Life (t1/2, h)Oral Bioavailability (%)
RatData Not AvailableData Not AvailableData Not AvailableData Not Available
DogData Not AvailableData Not AvailableData Not AvailableData Not Available
MonkeyData Not AvailableData Not AvailableData Not AvailableData Not Available

Pharmacodynamic Marker Assessment in Disease Models

Pharmacodynamic (PD) studies focus on what a drug does to the body. These assessments measure the physiological and biochemical effects of a compound to establish a dose-response relationship and understand its mechanism of action. In specific disease models, relevant biomarkers are monitored. For instance, in studies related to diabetic nephropathy, a key complication of diabetes, urinary metabolites and the albumin-to-creatinine ratio serve as important indicators of renal damage and disease progression.

Efficacy Evaluation in Non-Human Disease Models

Efficacy studies are conducted in established animal models of human diseases to determine if a compound can produce the desired therapeutic effect.

To evaluate a compound's potential for treating obesity and related metabolic issues, researchers often use rodent models. These can involve inducing obesity through a high-fat diet, which leads to conditions like insulin resistance. Efficacy would be measured by endpoints such as reduction in body weight, improved glucose tolerance, or changes in lipid profiles.

Diabetic nephropathy (DN) is a leading cause of end-stage renal disease. Animal models are crucial for studying its pathogenesis and testing new therapies. Common models include:

Streptozotocin (STZ)-Induced Diabetes: STZ is toxic to pancreatic β-cells, and its administration to rodents like mice and rats is a widely used method to induce a state of hyperglycemia that mimics Type 1 diabetes. Different mouse strains, such as C57BL/6 and DBA/2, show varying susceptibility to developing renal injury.

Genetic Models: Mice such as the db/db mouse, which has a mutation in the leptin receptor, develop obesity, hyperglycemia, and insulin resistance, making them a model for Type 2 diabetes and its complications, including renal lesions that resemble human DN.

Key indicators of efficacy in these models include a reduction in albuminuria (protein in the urine), preservation of glomerular filtration rate, and histological improvements such as reduced mesangial matrix expansion or tubulointerstitial fibrosis.

The antitumor potential of novel compounds is frequently evaluated using human tumor cell line xenograft models. In these studies, human cancer cells (e.g., MCF-7 for breast cancer, NCI-H460 for non-small cell lung cancer) are implanted into immunocompromised mice. The efficacy of the test compound is determined by its ability to inhibit or reduce the growth of these tumors over time compared to a control group.

Table 2: Illustrative Tumor Growth Inhibition Data in a Xenograft Model This table presents hypothetical data for illustrative purposes, as specific values for this compound are not available in the reviewed literature.

Treatment GroupDay 0 Mean Tumor Volume (mm3)Day 21 Mean Tumor Volume (mm3)Tumor Growth Inhibition (%)
Vehicle Control1001500-
Compound X102550Data Not Available

Advanced Analytical and Spectroscopic Characterization in Research Contexts

Mass Spectrometry (MS) Techniques for Structural Elucidation and Quantification

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure through fragmentation analysis. For a polar molecule like 6-(3-Hydroxyphenyl)pyridine-3-carboxylic acid, electrospray ionization (ESI) is a commonly employed soft ionization technique that generates intact molecular ions, typically observed as protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode. Given the presence of both acidic (carboxylic acid and phenol) and basic (pyridine nitrogen) functional groups, the compound can be analyzed in either polarity, though negative mode is often preferred for carboxylic acids to facilitate the formation of the [M-H]⁻ species. researchgate.nettheanalyticalscientist.com

In a typical mass spectrum, the primary fragmentation pathways for carboxylic acids involve the cleavage of bonds adjacent to the carbonyl group. libretexts.org Key fragmentation events for this compound would be the loss of a hydroxyl radical (•OH, mass loss of 17) and the loss of the entire carboxyl group (•COOH, mass loss of 45). libretexts.orgmiamioh.edu Further fragmentation of the pyridine (B92270) and phenyl rings would provide additional structural confirmation.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) combines the separation power of high-performance liquid chromatography (HPLC) with the detection specificity and sensitivity of tandem mass spectrometry. This technique is ideal for quantifying low levels of the target compound in complex biological matrices. researchgate.net A reversed-phase HPLC method would typically be used for separation, employing a C18 column with a mobile phase consisting of an aqueous component (like water with 0.1% formic acid) and an organic modifier (such as acetonitrile (B52724) or methanol). nih.govnih.gov

To enhance sensitivity and chromatographic retention, derivatization of the carboxylic acid group is a common strategy. nih.govscilit.com Reagents like 3-nitrophenylhydrazine (B1228671) (3-NPH) can be used to modify the carboxyl group, improving its ionization efficiency and chromatographic behavior. researchgate.netnih.gov In tandem MS (MS/MS) analysis, the precursor ion (e.g., the [M-H]⁻ ion) is selected and fragmented to produce characteristic product ions, which are then monitored for highly selective and quantitative analysis using methods like selected reaction monitoring (SRM). nih.gov

Capillary electrophoresis (CE) offers an alternative separation mechanism based on the charge-to-size ratio of analytes, providing high separation efficiency for charged and polar molecules like this compound. unl.edu When coupled with ESI-MS/MS, it becomes a powerful tool for analyzing small sample volumes and profiling acidic metabolites. nih.gov

For anionic species such as deprotonated carboxylic acids, analysis is typically performed using uncoated fused-silica capillaries with an alkaline volatile buffer, which promotes the migration of anions towards the detector in negative ion mode. researchgate.net However, to improve stability and sensitivity, a derivatization strategy can be employed to attach a permanently positive-charged group to the carboxylic acid. This allows for analysis in the more robust positive ion mode, using low pH background electrolytes and eliminating the need for capillary coatings. unl.edunih.gov This approach enhances ionization efficiency and provides highly reproducible migration times. unl.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the de novo structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of a compound.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the spectrum would exhibit distinct signals for the aromatic protons on both the pyridine and phenyl rings. The protons on the pyridine ring are typically deshielded and appear at lower field (higher ppm values) compared to those on the benzene (B151609) ring. The exact chemical shifts and coupling patterns (e.g., doublet, triplet, doublet of doublets) would allow for the unambiguous assignment of each proton. The acidic protons of the carboxylic acid and phenolic hydroxyl groups are expected to appear as broad singlets at a very downfield region of the spectrum.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their respective chemical environments. The carbonyl carbon of the carboxylic acid is highly deshielded and would appear at the lowest field (~165-185 ppm). The aromatic carbons of the pyridine and phenyl rings would resonate in the typical aromatic region (~110-160 ppm), with their precise shifts influenced by the attached functional groups. Carbons directly attached to the electronegative nitrogen and oxygen atoms would be shifted further downfield.

Table 1. Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound.
PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Carboxyl (-COOH)~12.0-13.0 (broad s, 1H)~167.0
Phenol (B47542) (-OH)~9.0-10.0 (broad s, 1H)N/A
Pyridine H-2~9.1~152.0
Pyridine H-4~8.5~139.0
Pyridine H-5~8.0~122.0
Phenyl H-2'~7.5~118.0
Phenyl H-4'~7.0~121.0
Phenyl H-5'~7.4~130.0
Phenyl H-6'~7.6~117.0
Pyridine C-3N/A~125.0
Pyridine C-6N/A~160.0
Phenyl C-1'N/A~138.0
Phenyl C-3'N/A~158.0

Note: Predicted values are based on typical chemical shifts for substituted pyridine and phenol derivatives. nih.govresearchgate.netresearchgate.net Actual experimental values may vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to the energy required to cause a specific bond vibration (e.g., stretching or bending).

For this compound, the IR spectrum would be characterized by several key absorption bands:

O-H Stretching: A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer. orgchemboulder.com The O-H stretch of the phenolic group would also appear in this region, typically around 3200-3500 cm⁻¹.

C=O Stretching: A strong, sharp absorption band corresponding to the carbonyl group of the carboxylic acid would be observed between 1680-1710 cm⁻¹, with the exact position influenced by conjugation with the aromatic pyridine ring. vscht.czchemistrytalk.org

C=C and C=N Stretching: Aromatic ring stretching vibrations for both the pyridine and phenyl rings would appear as multiple bands in the 1400-1600 cm⁻¹ region. researchgate.net

C-O Stretching: The C-O stretching vibration of the carboxylic acid and the phenol would result in strong bands in the 1210-1320 cm⁻¹ range. orgchemboulder.com

Aromatic C-H Bending: Out-of-plane C-H bending vibrations ("oop") in the 675-900 cm⁻¹ region can provide information about the substitution pattern of the aromatic rings. wpmucdn.com

Table 2. Characteristic Infrared Absorption Frequencies for this compound.
Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)Intensity
Carboxylic Acid O-HStretch2500-3300Strong, Very Broad
Phenol O-HStretch3200-3500Strong, Broad
Aromatic C-HStretch3000-3100Medium
Carboxylic Acid C=OStretch1680-1710Strong
Aromatic C=C / C=NRing Stretch1400-1600Medium to Strong (multiple bands)
C-OStretch1210-1320Strong
O-HBend910-950Medium, Broad
Aromatic C-HOut-of-plane Bend675-900Strong

Note: Data compiled from standard IR spectroscopy correlation tables. orgchemboulder.comvscht.czwpmucdn.com

X-ray Crystallography for Solid-State Structural Confirmation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed model of the molecular structure, including bond lengths, bond angles, and torsional angles, can be generated. nanomegas.com

For this compound, a crystal structure would confirm the planarity of the pyridine and phenyl rings and reveal their relative orientation. Crucially, it would provide unambiguous evidence of the intermolecular interactions that govern the solid-state packing. Given the presence of hydrogen bond donors (carboxylic acid -OH, phenol -OH) and acceptors (pyridine nitrogen, carbonyl oxygen, hydroxyl oxygen), extensive hydrogen bonding networks are expected. iucr.org It is likely that the classic carboxylic acid dimer motif would be observed, where two molecules are held together by a pair of hydrogen bonds between their carboxyl groups. iucr.orgresearchgate.net Additional hydrogen bonds involving the phenolic hydroxyl group and the pyridine nitrogen would create a more complex, three-dimensional supramolecular architecture. ebi.ac.uk

Circular Dichroism (CD) Spectroscopy for Protein Conformational Studies

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light. springernature.com While this compound is itself an achiral molecule and thus CD-inactive, the technique is highly valuable for studying its interaction with chiral macromolecules like proteins. nih.govresearchgate.net

When a small ligand binds to a protein, it is held in a specific, asymmetric environment within the binding site. researchgate.net This can induce chirality in the electronic transitions of the ligand, resulting in a measurable "induced CD" (ICD) spectrum in the absorption region of the ligand. springernature.comnih.gov The appearance of an ICD signal upon addition of the compound to a protein solution is direct evidence of binding. researchgate.net

Furthermore, binding events can cause conformational changes in the protein itself. nih.gov These changes can be monitored by observing alterations in the protein's own CD spectrum, particularly in the far-UV region (190-250 nm), which is sensitive to changes in secondary structure (α-helix, β-sheet content), and the near-UV region (250-350 nm), which reflects the local environment of aromatic amino acid side chains. researchgate.netnih.gov Therefore, CD spectroscopy serves as a powerful tool to both confirm the binding of this compound to a target protein and to characterize the structural consequences of that interaction. researchgate.net

Future Research Directions and Therapeutic Potential of 6 3 Hydroxyphenyl Pyridine 3 Carboxylic Acid Analogues

Translational Prospects in Emerging Therapeutic Areas

Analogues of 6-(3-hydroxyphenyl)pyridine-3-carboxylic acid are being actively investigated for their potential in several key therapeutic areas. The versatility of the pyridine (B92270) carboxylic acid framework allows for structural modifications that can target a variety of biological pathways. nih.govnih.gov

Oncology: Phenyl-pyridine-2-carboxylic acid derivatives have been identified as novel cell cycle inhibitors with significant potential in cancer therapy. nih.gov One such compound demonstrated low micromolar antiproliferative activity across a broad panel of human cancer cell lines, showing over 10-fold selectivity for cancer cells compared to normal proliferating cells. nih.gov Its mechanism involves arresting the cell cycle in mitosis, which subsequently leads to apoptosis (programmed cell death). nih.gov In preclinical models, treatment with a lead compound resulted in a 73% inhibition of tumor growth in mammary tumor xenografts. nih.gov Further research has explored 1H-pyrazolo[4,3-b]pyridine derivatives as inhibitors of anaplastic lymphoma kinase (ALK), where a hydroxyphenyl substitution was found to be crucial for potent enzymatic inhibition. mdpi.com

Neurodegenerative Diseases: The treatment of neurodegenerative disorders like Alzheimer's disease is a significant area of research for these compounds. nih.gov Alzheimer's is characterized by cognitive impairment and memory loss, with underlying pathologies including oxidative stress and inflammation. mdpi.comnih.gov Researchers have developed heterocyclic carboxylic acid derivatives, such as amidated forms of ethyl nipecotate (ethyl-piperidine-3-carboxylate), that possess both antioxidant and anti-inflammatory properties. mdpi.comnih.gov These multi-targeting compounds have shown significant potency as lipid peroxidation inhibitors and moderate activity against enzymes like lipoxygenase (LOX), which is involved in inflammatory pathways. mdpi.comnih.gov Some analogues also exhibit inhibitory activity against acetylcholinesterase, a primary target in current Alzheimer's therapies. mdpi.comnih.gov The kynurenine (B1673888) pathway, which is implicated in neurodegenerative diseases when upregulated during inflammation, is another target for pyridine-3-carboxylic acid (nicotinic acid) derivatives. nih.gov

Inflammatory Diseases: Derivatives of pyridine have demonstrated significant anti-inflammatory effects. nih.gov Compounds with a 3-hydroxy-pyridine-4-one structure, for instance, are believed to exert their anti-inflammatory and analgesic effects through their iron-chelating properties. nih.gov Cyclooxygenase (COX) and lipoxygenase, key enzymes in the inflammation pathway, are iron-dependent; chelating iron can thus inhibit their activity. nih.gov Nicotinic acid derivatives have also been developed as effective inhibitors of COX-1 and COX-2, the enzymes targeted by non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov

Table 1: Therapeutic Applications of Pyridine Carboxylic Acid Analogues

Therapeutic Area Analogue Class Research Findings
Oncology Phenyl-pyridine-2-carboxylic acid derivatives Induce cell cycle arrest and apoptosis; show high selectivity for cancer cells. nih.gov
1H-Pyrazolo[4,3-b]pyridine derivatives Act as potent inhibitors of anaplastic lymphoma kinase (ALK). mdpi.com
Neurodegenerative Diseases Nipecotic acid (piperidine-3-carboxylate) derivatives Exhibit multi-target activity, including antioxidant, anti-inflammatory, and acetylcholinesterase inhibition. mdpi.comnih.gov
Nicotinic acid (pyridine-3-carboxylic acid) derivatives Inhibit kynurenine 3-monooxygenase (KMO), an enzyme linked to inflammation-induced neurotoxicity. nih.gov
Inflammatory Diseases 3-Hydroxy-pyridine-4-one derivatives Show potent anti-inflammatory effects, likely through iron chelation that inhibits COX and LOX enzymes. nih.gov

Strategies for Overcoming Biological Resistance Mechanisms

Biological resistance, whether it be microbial drug resistance or the intrinsic complexity of diseases like cancer, poses a significant challenge in therapy. The development of novel this compound analogues is a key strategy to address these challenges.

One area where this is evident is in combating microbial pathogens. Pyridine-3-carboxylic acid analogues are known to possess a wide range of biological activities, including antibacterial and antifungal properties. nih.gov In a recent study, novel pyridine-3-carboxamide (B1143946) analogues were synthesized to treat bacterial wilt in tomatoes, a disease caused by the pathogen Ralstonia solanacearum. researchgate.netnih.gov A specific analogue, designated compound 4a, was exceptionally effective against the pathogen and significantly enhanced disease resistance in the plants. researchgate.netnih.gov This demonstrates how the strategic design of new analogues can provide effective solutions against specific biological threats, a principle that is directly applicable to developing new antibiotics for human diseases. nih.govresearchgate.net

In oncology, the development of compounds with high selectivity for tumor cells represents a strategy to overcome the "resistance" imposed by treatment-limiting side effects. nih.gov Agents that can distinguish between cancerous and healthy cells can be administered more effectively, reducing toxicity to the patient and allowing for a more robust therapeutic response. The phenyl-pyridine-2-carboxylic acid derivative that showed 10-fold selectivity for cancer cells is a prime example of this approach. nih.gov

For complex, multifactorial diseases like Alzheimer's, the pathology itself can be considered "resistant" to single-target therapies. The development of multi-targeting agents, such as the nipecotic acid derivatives that combine antioxidant, anti-inflammatory, and enzyme-inhibiting activities in a single molecule, is a sophisticated strategy to overcome this complexity. mdpi.comnih.gov

Rational Design of Next-Generation Analogues

The creation of more effective and specific therapeutic agents relies on the principles of rational drug design, where structural modifications are made to optimize a molecule's interaction with its biological target and improve its pharmacological properties.

Structure-Activity Relationship (SAR) Studies: A cornerstone of rational design is the analysis of structure-activity relationships (SAR), which examines how the chemical structure of a compound influences its biological activity. For example, in the development of pyridine-3-carboxamide analogues against bacterial wilt, SAR analysis revealed that the specific positions and types of chemical groups (substituents) on the aromatic rings were critical for their potency. researchgate.netnih.gov Specifically, a compound featuring a chloro group at the para position on one ring and a hydroxyl group at the ortho position on another was found to be exceptionally effective. nih.gov Similarly, for ALK inhibitors, SAR studies identified the hydroxyphenyl substitution on the 1H-pyrazolo[4,3-b]pyridine core as a crucial factor for high inhibitory activity. mdpi.com

Molecular Docking and Computational Chemistry: Modern drug design heavily utilizes computational tools like molecular docking to predict how a potential drug molecule (a ligand) will bind to the active site of a target protein. nih.gov This approach was used to identify the most promising pyridine-3-carboxamide analogues by predicting their binding affinities, which guided the subsequent synthesis and testing. researchgate.netnih.gov The docking studies suggested that the lead compound formed favorable hydrogen bonds with key amino acid residues in the target protein's catalytic site. nih.gov

Bioisosteric Replacement and Property Modulation: Another advanced strategy is bioisosteric replacement, where one part of a molecule is swapped with another group that has similar physical or chemical properties, with the goal of improving potency or selectivity. Research on kappa-opioid receptor (KOR) antagonists derived from a related 4-(3-hydroxyphenyl)piperidine (B9838) class explored replacing the 3-hydroxyphenyl ring with other aromatic systems like pyridyl or thienyl groups. researchgate.net This work showed that such replacements could maintain high potency and selectivity. researchgate.net Furthermore, rational design can be used to mitigate undesirable properties. In the development of rexinoids (ligands for the retinoid X receptor), researchers modified existing structures to create analogues with reduced lipophilicity. nih.gov This led to a new 3H-imidazo[4,5-b]pyridine-6-carboxylic acid derivative with greatly reduced teratogenicity, a serious side effect that had limited the clinical application of earlier compounds. nih.gov

Table 2: Rational Design Strategies for Pyridine Carboxylic Acid Analogues

Design Strategy Structural Modification Desired Outcome
Structure-Activity Relationship (SAR) Altering the position and type of substituents on aromatic rings. nih.gov Enhanced biological activity and potency. nih.gov
Molecular Docking Designing ligands to optimize binding in a protein's active site. nih.gov Increased binding affinity and target specificity. nih.gov
Bioisosteric Replacement Replacing a 3-hydroxyphenyl ring with a pyridyl or thienyl group. researchgate.net Maintained or improved potency and selectivity while altering other properties. researchgate.net

| Property Modulation | Modifying the core structure to reduce lipophilicity. nih.gov | Reduced off-target effects, such as teratogenicity. nih.gov |

Q & A

Q. Key considerations for yield optimization :

  • Temperature control (e.g., lower temps for sensitive intermediates).
  • Purification methods (e.g., recrystallization or column chromatography) to isolate high-purity products.
  • Solvent selection (polar aprotic solvents like DMF often enhance reactivity).

Basic: Which analytical techniques are most reliable for characterizing this compound?

Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms structural integrity, with phenolic -OH protons appearing as broad peaks (~5-6 ppm) and pyridine ring protons as distinct aromatic signals .
  • High-Performance Liquid Chromatography (HPLC) : Validates purity (>95%) using reverse-phase C18 columns and UV detection.
  • Mass Spectrometry (MS) : ESI-MS provides accurate molecular ion peaks (e.g., [M+H]⁺ for C₁₂H₉NO₃: m/z 216.07) .

Advanced: How can researchers resolve contradictions in spectroscopic data for structurally similar derivatives?

Answer:
Contradictions often arise from tautomerism or solvent effects. Strategies include:

  • Multi-technique cross-validation : Combine NMR, IR (for carbonyl C=O stretching ~1700 cm⁻¹), and X-ray crystallography for unambiguous assignments .
  • Computational modeling : DFT calculations (e.g., Gaussian) predict NMR shifts or optimize geometries to match experimental data .
  • pH-dependent studies : Probe ionization states (e.g., carboxylic acid deprotonation at pH >4) to explain spectral variations .

Advanced: What experimental designs are optimal for evaluating the biological activity of this compound?

Answer:

  • In vitro assays :
    • Enzyme inhibition : Dose-response curves (IC₅₀) against target enzymes (e.g., kinases) using fluorometric or colorimetric substrates .
    • Cell viability assays : MTT or resazurin-based tests in cancer/prokaryotic cell lines to assess cytotoxicity .
  • Mechanistic studies :
    • Autophagy/mTOR pathway analysis : Western blotting for LC3-II or p70S6K phosphorylation .
    • Molecular docking : AutoDock/Vina to predict binding modes to protein targets (e.g., receptors) .

Advanced: How can synthetic protocols be optimized to address low yields in the final hydrolysis step?

Answer:
Common issues and solutions:

  • Ester hydrolysis inefficiency :
    • Use NaOH/EtOH under reflux instead of room temperature to accelerate saponification .
    • Replace aqueous HCl with TFA for milder acidic workup to prevent byproduct formation.
  • Byproduct mitigation :
    • Introduce protecting groups (e.g., tert-butyldimethylsilyl for -OH) during earlier steps .
    • Optimize stoichiometry (e.g., 2.5 equiv. of K₂CO₃) to minimize unreacted intermediates .

Basic: What are the stability profiles of this compound under varying storage conditions?

Answer:

  • Light sensitivity : Store in amber vials at -20°C to prevent photodegradation of the phenolic moiety.
  • Humidity control : Use desiccants (silica gel) to avoid hydrate formation, which alters solubility.
  • pH stability : In solution, maintain pH 6–8 (buffered with PBS) to prevent decarboxylation .

Advanced: How do substituents on the pyridine ring influence the compound’s physicochemical properties?

Answer:

  • Electron-withdrawing groups (e.g., -COOH at position 3): Increase acidity (pKa ~2.5) and enhance hydrogen-bonding capacity, affecting solubility .
  • Hydroxyphenyl group (position 6): Introduces π-π stacking interactions, impacting crystal packing and melting point (~250–260°C) .
  • LogP optimization : Methyl/fluoro substituents reduce hydrophilicity, improving membrane permeability .

Advanced: What strategies validate target engagement in cellular models for this compound?

Answer:

  • Chemical proteomics : Use photoaffinity labeling or activity-based protein profiling (ABPP) to identify binding partners .
  • CRISPR/Cas9 knockouts : Delete putative targets (e.g., mTOR) to confirm loss of activity.
  • Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) in vitro .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.